Bis-aminooxy-PEG3

Descripción general

Descripción

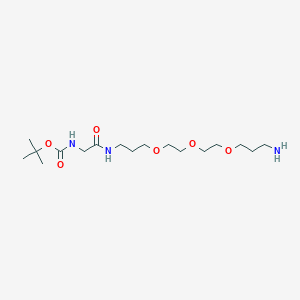

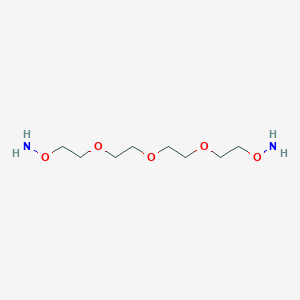

Bis-aminooxy-PEG3 is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .

Molecular Structure Analysis

The molecular formula of Bis-aminooxy-PEG3 is C8H20N2O5 . Its molecular weight is 224.3 g/mol . The structure includes two aminooxy groups and a hydrophilic PEG spacer .Chemical Reactions Analysis

The aminooxy groups in Bis-aminooxy-PEG3 can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This reaction is typically carried out in aqueous media .Aplicaciones Científicas De Investigación

Protein Pegylation

“Bis-aminooxy-PEG3” is a derivative of Polyethylene Glycol (PEG), which is used in the process of PEGylation . PEGylation is the covalent attachment of PEG to proteins and other biomolecules, which decreases aggregation and increases solubility . This process is crucial in protein biology research, as it allows for surface treatment or bioconjugation without steric hindrance .

Crosslinking

“Bis-aminooxy-PEG3” can be used for crosslinking between sulfhydryl (—SH) groups in proteins and other thiol molecules . The maleimide groups at either end of the PEG3 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .

Bioconjugation

The aminooxy groups in “Bis-aminooxy-PEG3” can be used in bioconjugation . Bioconjugation is the process of creating a stable covalent link between two molecules, one of which is a biomolecule, such as a protein, peptide, or drug .

Oxime Bond Formation

“Bis-aminooxy-PEG3” reacts with an aldehyde to form an oxime bond . This reaction is useful in the field of organic chemistry for the formation of oxime bonds, which are used in various applications, including the synthesis of pharmaceuticals .

Hydroxylamine Linkage Formation

If a reductant is used, “Bis-aminooxy-PEG3” will form a hydroxylamine linkage . This reaction is important in the field of biochemistry, as it allows for the formation of stable linkages between molecules .

Drug Delivery

“Bis-aminooxy-PEG3” can be used in drug delivery systems . The hydrophilic PEG spacer increases solubility in aqueous media, which is crucial for the effective delivery of drugs to their target sites .

Mecanismo De Acción

Target of Action

Bis-aminooxy-PEG3 is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Bis-aminooxy-PEG3 acts as a linker in PROTACs, connecting two essential ligands . One ligand binds to the E3 ubiquitin ligase, and the other binds to the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .

Biochemical Pathways

The primary biochemical pathway involved in the action of Bis-aminooxy-PEG3 is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, Bis-aminooxy-PEG3 (via PROTACs) can selectively degrade specific proteins .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility in aqueous media This could potentially enhance its bioavailability

Result of Action

The result of the action of Bis-aminooxy-PEG3 is the selective degradation of target proteins . This can have various effects at the molecular and cellular level, depending on the specific target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially ameliorate the disease.

Action Environment

The action of Bis-aminooxy-PEG3 is likely to be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability of the compound and its ability to form PROTACs Additionally, the presence of other molecules could potentially interfere with its binding to the E3 ligase or the target protein

Safety and Hazards

Bis-aminooxy-PEG3 is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Propiedades

IUPAC Name |

O-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O5/c9-14-7-5-12-3-1-11-2-4-13-6-8-15-10/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEJMPNILLCRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCON)OCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-aminooxy-PEG3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(6,7-dihydroxyisoquinolin-2-ium-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1667346.png)